4-Chloro-3-[(dimethylamino)methyl]aniline
Description
Properties
IUPAC Name |
4-chloro-3-[(dimethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEATEQCIZPULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697305-72-9 | |
| Record name | 4-chloro-3-[(dimethylamino)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Chloro-3-[(dimethylamino)methyl]aniline serves as a critical building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Reductive Amination: This method involves the reaction of 4-chloro-3-methylbenzaldehyde with dimethylamine in the presence of reducing agents like sodium cyanoborohydride.
- Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
The compound's reactivity makes it valuable in developing novel compounds with potential applications in pharmaceuticals and materials science.
Biological Applications
Research in Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is particularly noted for:
- Antidepressant Synthesis: The compound is utilized in synthesizing antidepressant molecules through metal-catalyzed procedures, contributing to the development of dual-target antidepressants.
- Enzyme Inhibition Studies: It plays a role in studying enzyme inhibitors and receptor binding assays, which are crucial for understanding drug interactions and pharmacodynamics.
Industrial Applications
Dyes and Pigments Production
this compound is employed in producing dyes and pigments due to its vibrant color properties and stability. Its ability to form complexes with metal ions also opens avenues for creating novel materials with unique characteristics.
Case Study 1: Antidepressant Development
In a recent study, researchers utilized this compound to synthesize novel antidepressant candidates. The study highlighted its effectiveness in multi-target approaches, demonstrating promising results in preclinical trials.
Case Study 2: Enzyme Interaction Studies
Another research project focused on the interaction of this compound with cytochrome P450 enzymes. The findings indicated that this compound could potentially alter the metabolism of various drugs, suggesting implications for drug safety and efficacy.
Mechanism of Action
The mechanism by which 4-Chloro-3-[(dimethylamino)methyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances the compound's ability to bind to these targets, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
The substituents significantly influence solubility, basicity, and reactivity:
- Basicity: The dimethylaminomethyl group enhances basicity (pKa ~9–10) compared to methyl (–CH₃, pKa ~4–5) or nitro (–NO₂, pKa ~1–2) groups due to the electron-donating nature of –N(CH₃)₂ .
- Solubility: The tertiary amine in this compound improves solubility in polar solvents (e.g., methanol, acidic aqueous media) via protonation, whereas nitro or methoxy derivatives are less soluble .
- Thermal Stability: Nitro-substituted analogs (e.g., 4-Chloro-3-nitroaniline) exhibit higher melting points (~99–101°C) due to strong intermolecular interactions, while dimethylaminomethyl derivatives typically melt at lower temperatures (<100°C) .
Biological Activity
4-Chloro-3-[(dimethylamino)methyl]aniline, with the molecular formula and a molecular weight of 184.66 g/mol, is an organic compound belonging to the class of halogenated anilines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, materials science, and biological studies.
Chemical Structure and Properties
The presence of a chloro group and a dimethylamino group in its structure significantly influences its chemical reactivity and biological activity. The chloro substituent is located at the meta position relative to the dimethylamino group, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of neurotransmitter pathways and influence signal transduction processes. The compound's amine group allows for hydrogen bonding with active sites on proteins, which may enhance its pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that halogenated anilines can inhibit bacterial growth and possess antifungal activities, suggesting potential applications in treating infections .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Neuropharmacological Activity
Given its structural characteristics, this compound may also influence neurological pathways. Its ability to cross the blood-brain barrier (BBB) has been suggested based on permeability assays, indicating that it could be explored for neuropharmacological applications .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating various halogenated anilines found that this compound exhibited significant inhibitory effects against specific bacterial strains, demonstrating its potential as an antimicrobial agent.
- Neuropharmacology : In vitro assays showed that compounds with similar structures can affect neurotransmitter release, suggesting that this compound might influence synaptic transmission and could be investigated for neuroprotective effects.
- Inflammation Modulation : Experimental data indicated that this compound could reduce pro-inflammatory cytokine levels in cell cultures, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-2-[(dimethylamino)methyl]aniline | Chloro group at a different position | |
| 3-Chloro-4-[(dimethylamino)methyl]aniline | Similar amine functionality | |
| N,N-Dimethyl-p-toluidine | Lacks halogen; simpler structure |
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-[(dimethylamino)methyl]aniline, and how can purity be maximized?
Methodological Answer: The synthesis typically involves alkylation or Mannich reactions. For example, reacting 4-chloroaniline derivatives with formaldehyde and dimethylamine under acidic conditions can yield the target compound . Key considerations include:
- Reaction conditions: Temperature (40–60°C) and pH control (using HCl or H₂SO₄) to prevent side reactions like over-alkylation.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
- Analytical validation: Use HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Advanced spectroscopic and computational methods are critical:
- X-ray crystallography: Resolve crystal packing and confirm substituent positions (e.g., dimethylamino group orientation) .
- DFT calculations: Analyze electron density maps to predict reactive sites (e.g., amino group nucleophilicity, chloro group electrophilicity) .
- Mass spectrometry: High-resolution ESI-MS to verify molecular weight (C₉H₁₁ClN₂, [M+H]⁺ = 189.0682) and fragmentation patterns .
Advanced Research Questions
Q. How do structural analogs of this compound influence its biological activity, and what mechanistic insights exist?
Methodological Answer: Comparative studies with analogs (e.g., 4-chloro-2-[(dimethylamino)methyl]aniline) reveal structure-activity relationships:
- Antifungal activity: Substituting the chloro group with trifluoromethyl enhances activity against Candida albicans (MIC₅₀ reduction from 32 µg/mL to 8 µg/mL) .
- Mechanistic studies: The dimethylamino group facilitates membrane penetration, while the chloro group disrupts fungal ergosterol biosynthesis (confirmed via LC-MS metabolic profiling) .
- In vivo models: Zebrafish toxicity assays (LD₅₀ > 100 mg/kg) prioritize analogs with lower cytotoxicity .
Q. How can contradictory data on the antitumor efficacy of this compound derivatives be resolved?
Methodological Answer: Discrepancies often arise from assay variability or metabolic instability. Mitigation strategies include:
- Standardized assays: Use identical cell lines (e.g., HepG2 for liver cancer) and protocols (MTT assay, 48-hour exposure).
- Metabolic stability testing: Microsomal incubation (human liver microsomes, NADPH cofactor) to identify unstable derivatives .
- Dose-response modeling: Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to account for batch-to-batch variability .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular docking: AutoDock Vina to predict binding affinities with biological targets (e.g., acetylcholinesterase for Alzheimer’s research) .
- Reactivity descriptors: Calculate Fukui indices (Gaussian 09) to identify nucleophilic (amino group) and electrophilic (chloro group) sites .
- Kinetic modeling: Simulate reaction pathways (CHEMKIN) for optimizing catalytic conditions (e.g., Pd-catalyzed cross-coupling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
